Cas no 1805691-07-9 (2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)

2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
-
- インチ: 1S/C11H8BrF5O2S/c1-5(12)8(18)6-3-2-4-7(19-10(13)14)9(6)20-11(15,16)17/h2-5,10H,1H3
- InChIKey: GYBSOTZPHDQXKZ-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC=C(C=1SC(F)(F)F)OC(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 339
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 51.6
2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013013253-250mg |
2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one |
1805691-07-9 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
Alichem | A013013253-1g |
2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one |
1805691-07-9 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Alichem | A013013253-500mg |
2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one |
1805691-07-9 | 97% | 500mg |
839.45 USD | 2021-06-25 |
2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one 関連文献
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-oneに関する追加情報
Research Brief on 2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1805691-07-9)
Recent studies have highlighted the significance of 2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1805691-07-9) as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting inflammatory and metabolic disorders. This compound, characterized by its unique trifluoromethylthio and difluoromethoxy substituents, has garnered attention for its potential in modulating enzyme activity and receptor interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in the synthesis of potent kinase inhibitors. The research demonstrated that the bromo and trifluoromethylthio groups enhance electrophilic reactivity, facilitating selective cross-coupling reactions. This property is critical for constructing complex heterocyclic scaffolds found in drug candidates for oncology and autoimmune diseases.
Further investigations have focused on the compound's metabolic stability. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that the difluoromethoxy moiety significantly reduces oxidative metabolism in liver microsomes, suggesting improved pharmacokinetic profiles for derivatives. This finding aligns with industry efforts to optimize drug half-lives and reduce dosing frequencies.
Emerging applications include its use in PET radiotracer development. Researchers at MIT have utilized the bromine atom as a leaving group for nucleophilic aromatic substitution with fluorine-18, enabling the creation of imaging agents for neuroinflammation studies. The compound's lipophilicity (calculated logP = 3.2) facilitates blood-brain barrier penetration, a crucial factor for CNS-targeted diagnostics.
Safety assessments conducted in 2024 revealed that the compound exhibits moderate cytotoxicity (IC50 = 12 μM in HepG2 cells), necessitating structural modifications for therapeutic applications. Current research directions focus on derivatization strategies that retain the pharmacophore while improving selectivity indices.
1805691-07-9 (2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one) 関連製品
- 1806006-95-0(6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)
- 1361515-78-7(3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxy-6-methylpyridine)
- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)
- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)
- 522644-10-6((1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride)
- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)
- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)
- 2243513-08-6(Cyclobutanemethanamine, 3-(trifluoromethyl)-, hydrochloride (1:1))
- 1208076-60-1(2-Bromo-4-chloro-6-fluorobenzenethiol)
- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)


